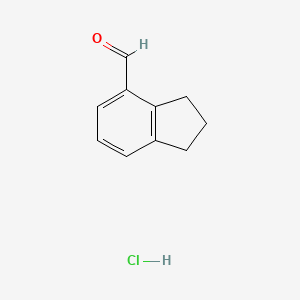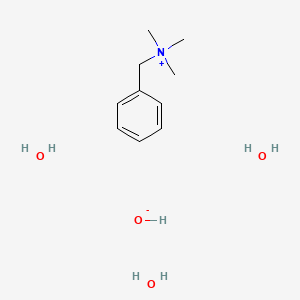
2,3-Dihydro-1H-indene-4-carbaldehyde HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula C10H10O·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Hydroxy Substitution Method: Another method involves the reaction of 2,3-Dihydro-1H-indene-4-methoxy with an acidic solution, followed by acid-catalyzed dehydrogenation to yield 2,3-Dihydro-1H-indene-4-carbaldehyde.
Industrial Production Methods
Industrial production of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: PCC, MnO2, or other oxidizing agents under mild to moderate conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,3-Dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use and the nature of the nucleophiles involved .
類似化合物との比較
Similar Compounds
1H-Indene-4-carboxaldehyde: Similar structure but lacks the dihydro modification.
2,3-Dihydro-1H-indene-4-methanol: The alcohol derivative of the compound.
4,7-Dimethyl-2,3-dihydro-1H-indene: A dimethyl-substituted derivative
Uniqueness
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is unique due to its specific aldehyde functional group and dihydro modification, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
2,3-dihydro-1H-indene-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H10O.ClH/c11-7-9-5-1-3-8-4-2-6-10(8)9;/h1,3,5,7H,2,4,6H2;1H |
InChIキー |
XTPIXGCESOVSNW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=CC=C2)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)







![N-[(E)-Phenylmethylidene]benzenecarboximidamide](/img/structure/B13152020.png)
